molecular formula C7H12O3 B6237831 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid CAS No. 2352749-77-8

3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6237831
CAS No.: 2352749-77-8
M. Wt: 144.2
InChI Key:
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Description

3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Hydroxyethyl Substitution:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: For efficient large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and product quality.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, tosylates.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted cyclobutane derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.

Biology:

    Biochemical Pathways: Investigated for its role in various biochemical pathways and its potential as a biochemical probe.

Medicine:

    Drug Development: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic Acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2-Hydroxyethylcyclobutane: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for a wide range of applications in scientific research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various fields, advancing both theoretical knowledge and practical applications.

Properties

CAS No.

2352749-77-8

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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